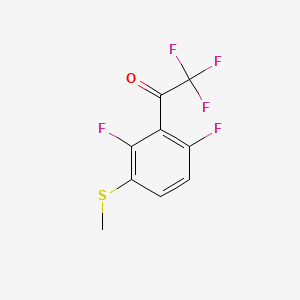
1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2,2-trifluoroethanone is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms and a methylthio group contributes to its distinct reactivity and stability, making it a compound of interest in scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2,2-trifluoroethanone typically involves the introduction of fluorine atoms and a methylthio group onto a phenyl ring, followed by the formation of the ethanone structure. Common synthetic routes include:
Halogenation: Introduction of fluorine atoms using reagents like elemental fluorine or fluorinating agents.
Thioether Formation: Introduction of the methylthio group through nucleophilic substitution reactions.
Ketone Formation: Formation of the ethanone structure via oxidation reactions.
Industrial production methods may involve large-scale halogenation and thioether formation processes, followed by purification steps to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms and methylthio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols or amines. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Aplicaciones Científicas De Investigación
1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets and pathways. The compound’s fluorine atoms and methylthio group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and exert specific effects, making it a compound of interest in pharmacological research.
Comparación Con Compuestos Similares
1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
- 1-(2,6-Difluoro-3-(methylthio)phenyl)-1-phenylethanol
- 1-(2,6-Difluoro-3-(methylthio)phenyl)-2-phenylethanol
These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the trifluoroethanone group in this compound imparts unique chemical properties, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C9H5F5OS |
|---|---|
Peso molecular |
256.19 g/mol |
Nombre IUPAC |
1-(2,6-difluoro-3-methylsulfanylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5F5OS/c1-16-5-3-2-4(10)6(7(5)11)8(15)9(12,13)14/h2-3H,1H3 |
Clave InChI |
HBMBMWGIXDZRDK-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=C(C=C1)F)C(=O)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Iron, dichloro[2,6-dimethyl-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]-, (SP-5-13)-](/img/structure/B14775758.png)
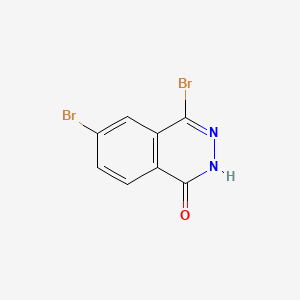
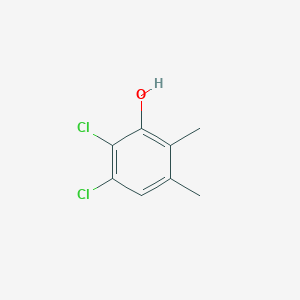

![12,12,24,24-Tetrahexadecyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B14775772.png)



![8,11,14,17,20,23-Hexaoxapentacyclo[22.5.2.24,7.01,5.027,30]tritriaconta-4,6,24(31),25,27(30),32-hexaene](/img/structure/B14775819.png)
![5,5-Difluoro-1-oxaspiro[2.3]hexane](/img/structure/B14775826.png)
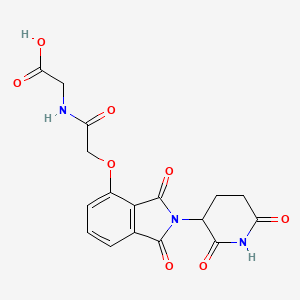
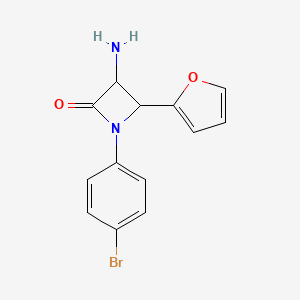
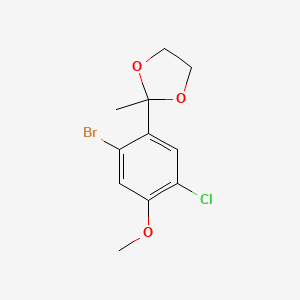
![2-[1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid](/img/structure/B14775851.png)
